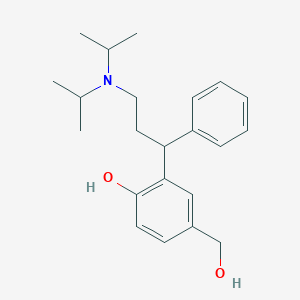

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

描述

Synthesis Analysis

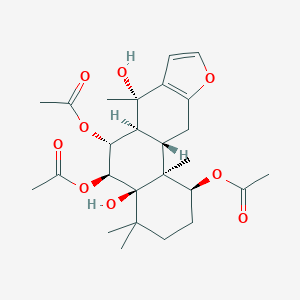

The synthesis of similar compounds involves multistep processes, including asymmetric synthesis to achieve specific stereochemistries. For instance, asymmetric synthesis of 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol, a related compound, was described, highlighting the importance of achieving desired diastereomeric ratios and absolute configurations for further studies of metabolic processes (Shetty & Nelson, 1988).

Molecular Structure Analysis

Structural analysis of alkylaminophenol compounds, which are closely related to the compound of interest, has been performed using spectroscopic methods (FTIR, NMR) and supported by computational studies. These analyses provide insight into electronic and structural properties, bond lengths, angles, and energies, contributing to a comprehensive understanding of the molecule's architecture (Ulaş, 2021).

Chemical Reactions and Properties

Copper(I)-catalyzed reactions have been utilized for synthesizing phenol derivatives, demonstrating the versatility of copper catalysis in promoting C-S coupling and C-H functionalization. This method exemplifies a strategy for generating compounds with phenol functionalities through efficient and selective reactions (Xu et al., 2010).

Physical Properties Analysis

Understanding the physical properties of chemical compounds is crucial for their application in material science and pharmaceuticals. The synthesis and structural determination of compounds similar to 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol can provide essential data on melting points, solubility, and crystal structure, which are vital for predicting their behavior in various environments.

Chemical Properties Analysis

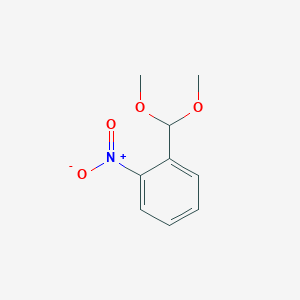

Analyzing the chemical properties, including reactivity and stability, of phenol derivatives involves examining their interactions with other molecules and their potential for forming hydrogen bonds, which significantly influence their chemical behavior and applications. For example, the study of nitro-substituted phenolates highlighted the solvatochromism phenomenon, offering insights into solute-solvent interactions and the potential use of such compounds as solvatochromic switches (Nandi et al., 2012).

科学研究应用

Application in Pharmaceuticals

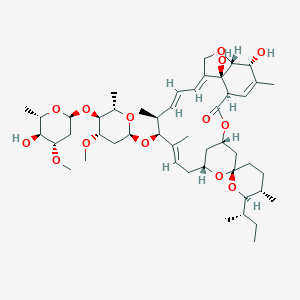

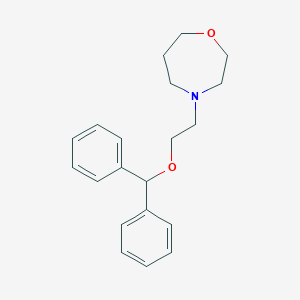

- Summary of the Application: “2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol” is a metabolite of tolterodine . Tolterodine is a potent and competitive muscarinic receptor antagonist intended for the treatment of urinary urge incontinence and other symptoms of bladder overactivity .

- Methods of Application or Experimental Procedures: Tolterodine is extensively metabolized by the liver following oral administration. The primary metabolic route involves the oxidation of the 4-methyl group and is mediated by the enzyme cytochrome P 4502D6 (CZYP2D) and leads to the formation of this pharmacologically active 4-hydroxymethyl metabolite . Tolterodine is alternatively metabolized via N-dealkylation of the diisopropylamino group mediated by the enzyme CYP3A .

- Results or Outcomes: The active metabolite of tolterodine, “2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol”, is believed to contribute significantly to the therapeutic effect of the drug .

Application in Chemical Synthesis

- Summary of the Application: “2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol” can be synthesized from tolterodine hydrobromide . This process provides a simple, cost-effective, and easily scalable method for the synthesis of this active metabolite .

- Methods of Application or Experimental Procedures: The synthesis process involves the use of easily available raw materials such as tolterodine hydrobromide . The process is considered to be an improvement over previous methods, which required many steps and involved hazardous reagents .

- Results or Outcomes: The improved process for the preparation of “2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol” provides a more economical, safer, and less time-consuming method, making it more suitable for commercial production .

属性

IUPAC Name |

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXZAXCGJSBGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432981 | |

| Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol | |

CAS RN |

200801-70-3 | |

| Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)

![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)

![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)